- C-H Cyanation of 6-Ring N-Containing HeteroaromaticsChemistry - A European Journal, 2017, 23(59), 14733-14737,
Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

94413-64-6 structure
Nombre del producto:methyl 2-cyanopyridine-4-carboxylate
Número CAS:94413-64-6
MF:C8H6N2O2
Megavatios:162.145441532135
MDL:MFCD07367894
CID:798592
PubChem ID:12132796
methyl 2-cyanopyridine-4-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- Methyl 2-cyanoisonicotinate
- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- 2-Cyano-isonicotinic acid methyl ester
- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester
- methyl 2-cyanopyridine-4-carboxylate
- 6-Methoxyindole
- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester
- 2-Cyano-4-carbomethoxypyridine
- ORVHMLCJEKDDAX-UHFFFAOYSA-N
- BCP09229
- 2-Cyanoisonicotinic acid methyl ester
- AB31346
- Isonicotinic acid, 2-cyano-, methyl ester (6CI)
- Methyl 2-cyano-4-pyridinecarboxylate (ACI)
- CS-W006243
- EN300-100141
- DTXSID50478210
- J-522008
- MFCD07367894
- Z1198172047
- AC-14227
- AKOS006286048
- Methyl2-cyanoisonicotinate
- SCHEMBL2224335
- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester
- AS-18621
- 94413-64-6
- DB-079874
- SY029349
-
- MDL: MFCD07367894
- Renchi: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3
- Clave inchi: ORVHMLCJEKDDAX-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C(C(OC)=O)C=CN=1
Atributos calculados
- Calidad precisa: 162.04300
- Masa isotópica única: 162.042927438g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 2
- Complejidad: 218
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 63
- Xlogp3: 0.8
Propiedades experimentales
- Denso: 1.25±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 107-109 ºC
- Punto de ebullición: 296.6°C at 760 mmHg
- Punto de inflamación: 133.2°C
- índice de refracción: 1.536
- Disolución: Slightly soluble (6.2 g/l) (25 º C),
- Coeficiente de distribución del agua: Slightly Soluble in water (6.2 g/L) (25°C).
- PSA: 62.98000
- Logp: 0.73988
methyl 2-cyanopyridine-4-carboxylate Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302+H312+H332-H315-H319-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Nivel de peligro:6.1
- Condiciones de almacenamiento:Inert atmosphere,Room Temperature
methyl 2-cyanopyridine-4-carboxylate Datos Aduaneros
- Código HS:2933399090
- Datos Aduaneros:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
methyl 2-cyanopyridine-4-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 25g |
¥156.00 | 2024-04-24 | |
eNovation Chemicals LLC | D409574-25g |
2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |
94413-64-6 | 97% | 25g |
$1500 | 2023-09-04 | |
Ambeed | A171956-500g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 500g |
$414.0 | 2025-02-26 | |
Ambeed | A171956-1g |
Methyl 2-cyanoisonicotinate |
94413-64-6 | 98% | 1g |
$9.0 | 2025-02-26 | |
eNovation Chemicals LLC | D631488-100g |
2-Cyano-4-pyridine carboxylic acid Methyl ester |
94413-64-6 | 97% | 100g |
$260 | 2024-06-05 | |
Enamine | EN300-100141-25.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 25g |
$188.0 | 2023-05-01 | |
abcr | AB403420-1 g |
Methyl 2-cyanopyridine-4-carboxylate; . |
94413-64-6 | 1g |
€79.50 | 2023-04-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 20g |
409.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 98% | 25g |
767CNY | 2021-05-08 | |
Enamine | EN300-100141-10.0g |
methyl 2-cyanopyridine-4-carboxylate |
94413-64-6 | 95% | 10g |
$101.0 | 2023-05-01 |
methyl 2-cyanopyridine-4-carboxylate Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 3 h, 60 °C; < 60 °C
1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt
Referencia
- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium NitriteOrganic Letters, 2022, 24(34), 6341-6345,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C
1.2 3 h, 65 °C
1.2 3 h, 65 °C
Referencia
- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylationsNature (London, 2023, 615(7950), 67-72,
Métodos de producción 4
Condiciones de reacción
1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Referencia
- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ; 30 min, rt
1.2 Solvents: Water ; 30 min, rt
Referencia
- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C
Referencia
- Process for preparation of Topiroxostat, China, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
1.2 Reagents: Water ; 1 h, 30 °C
1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized
Referencia
- Preparation of Tpiroxostat crystal form I, China, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt
1.2 Solvents: Water ; 15 min, rt
1.2 Solvents: Water ; 15 min, rt
Referencia
- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistryTetrahedron, 2016, 72(51), 8470-8478,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C
Referencia
- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8
Referencia
- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux
Referencia
- Method for synthesizing impurity of topiroxostat, China, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C
Referencia
- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C
Referencia
- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C
Referencia
- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Water
1.2 Reagents: Potassium carbonate Solvents: Water
Referencia
- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt
Referencia
- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,
methyl 2-cyanopyridine-4-carboxylate Raw materials
- Methyl Isonicotinate N-Oxide
- pyridine-2-carbonitrile
- Methyl 2-bromoisonicotinate
- 2-cyanopyridine-4-carboxylic acid
- methyl 2-carbamoylisonicotinate
- trimethylsilanecarbonitrile
- Methyl 2-Methylisonicotinic acid
- Methyl isonicotinate
- Methyl nicotinate 1-oxide
methyl 2-cyanopyridine-4-carboxylate Preparation Products
methyl 2-cyanopyridine-4-carboxylate Literatura relevante
-
1. Caper tea
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos
- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos piridinas y derivados ácidos piridinocarboxílicos y derivados ácidos piridinocarboxílicos
94413-64-6 (methyl 2-cyanopyridine-4-carboxylate) Productos relacionados
- 161233-97-2(2-cyanopyridine-4-carboxylic acid)
- 58481-14-4(2-Cyano-4-pyridinecarboxylic Acid Ethyl Ester)
- 1807006-94-5(4-(Aminomethyl)-2-(difluoromethyl)-6-hydroxypyridine-3-carboxaldehyde)
- 32857-22-0(1,3-Propanediamine,N1,N1-dimethyl-N3-(phenylmethyl)-)
- 1444637-29-9(N-[1-cyano-2-(3,4-difluorophenoxy)-1-methylethyl]-1,2,3-thiadiazole-4-carboxamide)
- 1017468-78-8(3-4-(pyridin-2-yl)-1,3-thiazol-2-ylpropan-1-amine)
- 156546-86-0(N-(2,5-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide)
- 2225824-53-1(CN1N=C(C2=CC=C(C=C12)C1=Noc(=N1)C1ccn(CC1)C(cnc(C1=CC=CC=C1)=O)=O)C)
- 1391279-71-2(1-(4-bromo-3-methoxyphenyl)ethan-1-amine)
- 1361696-54-9([2-(trifluoromethoxy)-4-pyridyl]methanamine)
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

Pureza:99%
Cantidad:500g
Precio ($):552.0